molecular formula C6H8ClNO2 B1660403 4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole CAS No. 75989-22-9

4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole

Cat. No. B1660403
CAS RN: 75989-22-9
M. Wt: 161.58 g/mol
InChI Key: AIAXEKOVIPQUEY-UHFFFAOYSA-N
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Description

  • Purity : Greater than 98% (as determined by gas chromatography)

Future Directions

: Yugo Araújo Martins, Talita Mota Gonçalves & Renata F. V. Lopez. “HPLC methods for chloroquine determination in biological samples and pharmaceutical products.” DARU Journal of Pharmaceutical Sciences, 29, 223–239 (2021). Link : TCI AMERICA. “4-(Chloromethyl)benzoyl Chloride 876-08-4.” Link

properties

IUPAC Name

4-(chloromethyl)-3-methoxy-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO2/c1-4-5(3-7)6(9-2)8-10-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAXEKOVIPQUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455325
Record name 4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole

CAS RN

75989-22-9
Record name 4-(Chloromethyl)-3-methoxy-5-methylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75989-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole
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4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole
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4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole
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4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole
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Reactant of Route 6
4-(Chloromethyl)-3-methoxy-5-methyl-1,2-oxazole

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